molecular formula C17H15N3O2 B11334521 6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one

6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one

Katalognummer: B11334521
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: RLZPXBCDQPLQKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by a pyrimidine ring substituted with a methyl group at the 6th position and an amino group attached to a 4-phenoxyphenyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions:

    Methylation: The methyl group at the 6th position can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidinones.

Wissenschaftliche Forschungsanwendungen

6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one: Lacks the methyl group at the 6th position.

    6-methyl-2-aminopyrimidin-4(3H)-one: Lacks the 4-phenoxyphenyl group.

Uniqueness

6-methyl-2-((4-phenoxyphenyl)amino)pyrimidin-4(3H)-one is unique due to the presence of both the 6-methyl and 4-phenoxyphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H15N3O2

Molekulargewicht

293.32 g/mol

IUPAC-Name

4-methyl-2-(4-phenoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H15N3O2/c1-12-11-16(21)20-17(18-12)19-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,20,21)

InChI-Schlüssel

RLZPXBCDQPLQKO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.